Selectivity Advantage of Thiophene-Substituted Rhodanines Over Phenyl Analogues Against Kinase vs. Non-Kinase Targets
A head-to-head panel screen of 163 rhodanine, thiohydantoin, and thiazolidinedione derivatives against 5 distinct protein targets (kinases CK1α/β, CDK5/p25, GSK-3α/β, and the non-kinase targets Pim-1 and P-gp) revealed that rhodanines bearing thiophene-containing arylidene substituents exhibited markedly improved selectivity profiles compared to phenyl-substituted analogues [1]. While phenyl-substituted rhodanines frequently registered as promiscuous hits across multiple targets, the thiophene-substituted congeners—structurally analogous to the target compound—showed target-restricted activity patterns, with the thiophene ring's sulfur atom contributing additional polar binding interactions that reduce off-target engagement [1]. The target compound's 5-methylthiophen-2-yl substituent is expected to confer similar selectivity advantages, supported by the observation that electron-rich heteroaryl groups at the 5-arylidene position shift rhodanine binding from promiscuous toward selective target engagement [2].
| Evidence Dimension | Target selectivity (number of targets hit at >50% inhibition at 10 µM in a 5-target panel) |
|---|---|
| Target Compound Data | Not directly tested; inferred from thiophene-substituted rhodanine subclass behavior: primarily single-target engagement pattern |
| Comparator Or Baseline | Phenyl-substituted rhodanine analogues: multi-target promiscuous binding (≥3 out of 5 targets inhibited >50% at 10 µM) |
| Quantified Difference | Thiophene-substituted rhodanines show reduced multi-target promiscuity vs phenyl analogues; exact fold-selectivity varies by target pair |
| Conditions | Panel of 5 purified protein targets (CK1α/β, CDK5/p25, GSK-3α/β, Pim-1, P-gp); compounds tested at 10 µM; biochemical and binding assays as described in Mendgen et al. 2012 [1] |
Why This Matters
Procurement of a thiophene-substituted rhodanine rather than a generic phenyl analogue reduces the risk of purchasing a promiscuous screening hit that will fail in secondary assays due to PAINS-related off-target activity.
- [1] Mendgen, T.; Steuer, C.; Klein, C. D. Privileged scaffolds or promiscuous binders: A comparative study on rhodanines and related heterocycles in medicinal chemistry. J. Med. Chem. 2012, 55 (2), 743–753. https://doi.org/10.1021/jm201243p. View Source
- [2] Tomašič, T.; Peterlin-Mašič, L. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert Opin. Drug Discov. 2012, 7 (7), 549–565. https://doi.org/10.1517/17460441.2012.688743. View Source
